4-(4H-1,2,4-triazol-4-yl)aniline
Overview
Description
4-(4H-1,2,4-Triazol-4-yl)aniline is a chemical compound with the molecular formula C8H8N4. It is characterized by the presence of a triazole ring attached to an aniline moiety.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that the compound can interact with its targets, leading to changes in cellular processes . The triazole ring in the compound could potentially interact with biological targets, affecting their function .
Biochemical Pathways
Related compounds have been shown to impact various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound is predicted to have high gi absorption and is likely to permeate the blood-brain barrier .
Result of Action
Related compounds have shown cytotoxic activities against tumor cell lines .
Action Environment
The action, efficacy, and stability of 4-(4H-1,2,4-triazol-4-yl)aniline can be influenced by various environmental factors . For instance, the compound should be stored in a dark place under an inert atmosphere . The compound’s action could also be influenced by the pH and temperature of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-triazol-4-yl)aniline typically involves the reaction of 4-nitroaniline with hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-(4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(4H-1,2,4-triazol-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, such as cancer and infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
- 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
- 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione
Uniqueness: 4-(4H-1,2,4-triazol-4-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its triazole ring is known for forming strong hydrogen bonds, enhancing the compound’s stability and reactivity. This makes it a valuable scaffold in drug design and development .
Properties
IUPAC Name |
4-(1,2,4-triazol-4-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPIRJPTGGFWIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424625 | |
Record name | 4-(4H-1,2,4-Triazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52761-74-7 | |
Record name | 4-(4H-1,2,4-Triazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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